molecular formula C25H30N2O4S2 B519832 (3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Cat. No. B519832
M. Wt: 486.7 g/mol
InChI Key: DSLCRNMTGWECHB-FHZYATBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVE6971 is an antistaphyloccocal agent which attenuates inhibition of hERG potassium channel current.

Scientific Research Applications

Opioid Receptor Antagonism

  • The compound has been studied for its potential as an opioid receptor antagonist. It belongs to a class of compounds showing potent and selective kappa-opioid receptor antagonism. Such compounds are useful for studying opioid receptor function and may have therapeutic potential in treating opioid-related disorders (Cueva et al., 2009).

Antimicrobial Activity

  • Some derivatives of this compound have shown promising antimicrobial activity. For instance, fluoroquinolone-based 4-thiazolidinones, which share structural similarities with the compound, have been synthesized and tested for antibacterial and antifungal properties (Patel & Patel, 2010).

Metabolic Pathway Studies

  • The compound and its analogs have been useful in studying metabolic pathways, particularly in understanding the renal and hepatic excretion of certain metabolites. This has implications for drug development and the management of drug-induced side effects (Umehara et al., 2009).

Tachykinin Receptor Antagonism

  • Research has also explored the compound's potential in modulating neurokinin receptors. This is significant in developing new treatments for various neurological disorders (Blaney et al., 2001).

Role in Drug Development

  • The compound is also significant in the field of drug development, particularly in the synthesis of novel compounds with potential therapeutic applications, such as in the treatment of tuberculosis and other infectious diseases (Marvadi et al., 2020).

Inhibition of If Channel

  • Additionally, it's been used in studying the inhibition of the "funny" If current channel in the heart, which is crucial for developing treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

properties

Product Name

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Molecular Formula

C25H30N2O4S2

Molecular Weight

486.7 g/mol

IUPAC Name

(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C25H30N2O4S2/c1-31-18-5-6-22-20(15-18)19(8-10-26-22)23(28)7-4-17-9-11-27(16-21(17)25(29)30)12-14-33-24-3-2-13-32-24/h2-3,5-6,8,10,13,15,17,21,23,28H,4,7,9,11-12,14,16H2,1H3,(H,29,30)/t17-,21+,23+/m1/s1

InChI Key

DSLCRNMTGWECHB-FHZYATBESA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O

SMILES

O=C([C@H]1CN(CCSC2=CC=CS2)CC[C@H]1CC[C@H](O)C3=CC=NC4=CC=C(OC)C=C34)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AVE-6971;  AVE 6971;  AVE6971

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.